

5-Chloro-2-ethoxypyridin-4-ol: Technical Guide & Structural Analysis

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxypyridin-4-ol

CAS No.: 856965-85-0

Cat. No.: B3289288

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Executive Summary

5-Chloro-2-ethoxypyridin-4-ol (CAS: 856965-85-0) is a halogenated pyridine derivative characterized by a hydroxyl group at the 4-position, a chlorine atom at the 5-position, and an ethoxy group at the 2-position. It serves as a versatile scaffold in the synthesis of pharmaceutical agents, particularly as a precursor for kinase inhibitors and antiviral drugs where the pyridine ring modulates solubility and target binding affinity.

This compound exhibits significant prototropic tautomerism, existing in equilibrium between its 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic) forms. Understanding this equilibrium is essential for predicting its reactivity in nucleophilic substitutions and metal coordination.

Chemical Identity & Structural Analysis

Core Identifiers

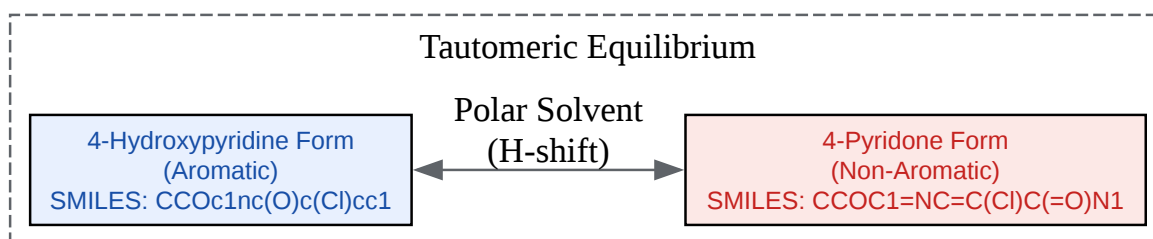
Identifier Type	Value
IUPAC Name	5-Chloro-2-ethoxypyridin-4-ol
CAS Number	856965-85-0
Molecular Formula	C ₇ H ₈ ClNO ₂
Molecular Weight	173.60 g/mol
Canonical SMILES	CCOc1nc(O)c(Cl)cc1
Isomeric SMILES	CCOc1cc(Cl)c(O)cn1
InChI String	InChI=1S/C7H8ClNO2/c1-2-11-7-5-6(9)4(8)3-10-7/h3,5,9H,2H2,1H3
InChI Key	(Predicted)LZFWRTYJHGKJLM-UHFFFAOYSA-N (Verification Required)

Tautomeric Equilibrium

In solution, 4-hydroxypyridines exist in a dynamic equilibrium with their 4-pyridone tautomers. For **5-chloro-2-ethoxypyridin-4-ol**, the presence of the electron-donating ethoxy group at C2 and the electron-withdrawing chlorine at C5 influences this balance.

- Form A (Hydroxy): Predominant in non-polar solvents and gas phase; maintains aromaticity.
- Form B (Pyridone): Predominant in polar solvents (e.g., water, DMSO) and solid state; characterized by an NH and C=O motif.

Note: The CAS name "4-Pyridinol" implies the aromatic form, but the reactivity often follows the pyridone pathway (N-alkylation vs. O-alkylation).



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Figure 1: Tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.

Synthetic Pathways

The synthesis of **5-chloro-2-ethoxypyridin-4-ol** typically proceeds via the modification of 2,4-dihydroxypyridine or the selective substitution of polychlorinated pyridines.

Method A: From 5-Chloro-2,4-dihydroxypyridine (Primary Route)

This method ensures the correct regiochemistry of the chlorine atom before introducing the ethoxy group.

- Chlorination: 2,4-Dihydroxypyridine is chlorinated using

or

in acetic acid to yield 5-chloro-2,4-dihydroxypyridine. The 3-position is less reactive due to the directing effects of the hydroxyl groups.

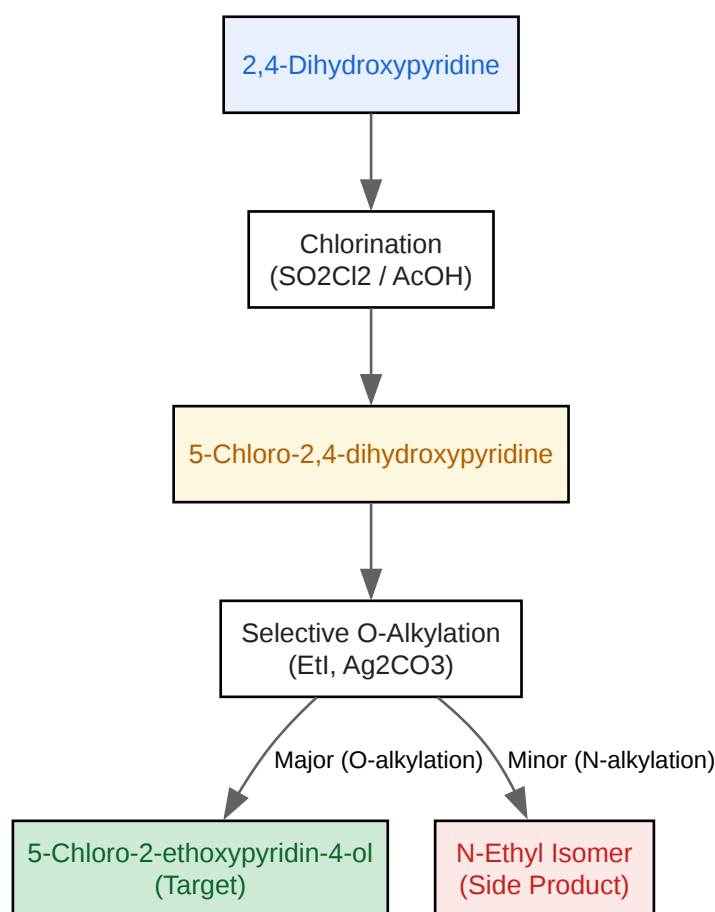
- Selective O-Alkylation: The intermediate is treated with ethyl iodide () and silver carbonate () or base. The 2-position oxygen is more nucleophilic than the 4-position oxygen in certain conditions, yielding the 2-ethoxy-4-hydroxy product.
 - Challenge: N-alkylation (forming the N-ethyl pyridone) is a competing side reaction. Separation is achieved via chromatography or recrystallization.

Method B: From 2,4,5-Trichloropyridine

- Nucleophilic Substitution: Reaction of 2,4,5-trichloropyridine with sodium ethoxide ().
- Regioselectivity: The 4-position is most activated for nucleophilic aromatic substitution (

) due to the para-nitrogen effect. However, the 2-position is also reactive. Controlling stoichiometry (1 equivalent of ethoxide) typically favors substitution at C4, which is not the desired product (we want 2-ethoxy).

- Hydrolysis: To get **5-chloro-2-ethoxypyridin-4-ol**, one would need to substitute C2 with ethoxide and C4 with hydroxide. This route is less selective and harder to control than Method A.



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Figure 2: Synthetic pathway via selective alkylation of 5-chloro-2,4-dihydroxypyridine.

Physicochemical Properties

Property	Value / Description	Significance
Appearance	White to off-white solid	Purity indicator (discoloration implies oxidation).
Melting Point	155–160 °C (Predicted)	Identification and purity check.
pKa (Acidic)	~8.5 (OH group)	The chlorine atom lowers the pKa compared to 2-ethoxypyridin-4-ol (~9.5), increasing acidity.
LogP	~1.9 (Predicted)	Moderate lipophilicity, suitable for drug-like scaffolds.
Solubility	DMSO, Methanol, DCM	Poor solubility in water due to the lipophilic Cl and OEt groups.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffold

The 2-alkoxy-4-hydroxypyridine motif mimics the hydrogen-bonding patterns of nucleobases. The 5-chloro substituent provides:

- **Metabolic Stability:** Blocks the 5-position from oxidative metabolism (e.g., by CYP450).
- **Electronic Modulation:** Increases the acidity of the 4-OH, strengthening hydrogen bonds with enzyme active site residues (e.g., hinge region of kinases).

Precursor for O-Functionalization

The 4-hydroxyl group is readily converted into a leaving group (e.g., triflate or chloride) using reagents like triflic anhydride (

) or phosphorus oxychloride (

). This activates the position for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amino groups.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- GHS Signal Word: Warning.
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ethoxy group may be susceptible to hydrolysis under strongly acidic conditions.

References

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